5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloro and methyl substituents on the phenyl ring and the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 3-chloro-4-methylbenzoyl chloride with methylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in solvents like ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and more efficient solvents may also be employed to enhance the reaction rate and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: Halogen substituents on the phenyl ring can be replaced by nucleophiles in substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating signaling pathways in immune cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the 5-chloro substituent, which may affect its reactivity and biological activity.
5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl and chloro substituents on the phenyl ring, potentially altering its chemical properties.
1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the 4-methyl substituent, which can influence its steric and electronic properties.
Uniqueness
The presence of both chloro and methyl substituents on the phenyl ring and the pyrazole ring in 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid makes it unique compared to similar compounds. These substituents can significantly impact its reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-1-(3-chloro-4-methylphenyl)-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-3-4-8(5-9(6)13)16-11(14)10(12(17)18)7(2)15-16/h3-5H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFLLZBUDAWYMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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